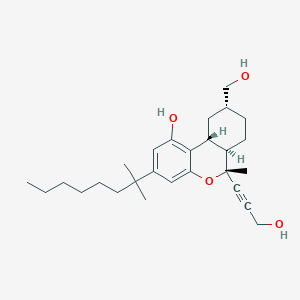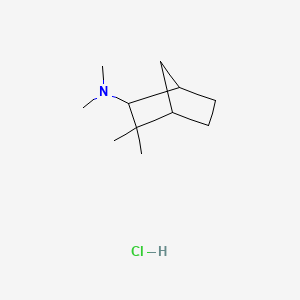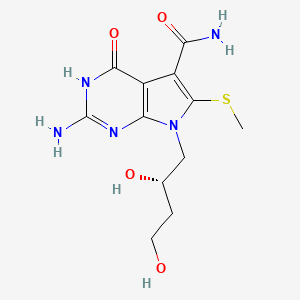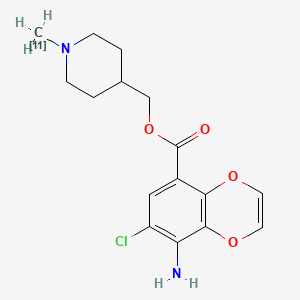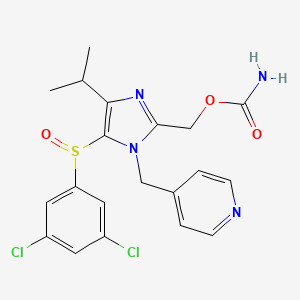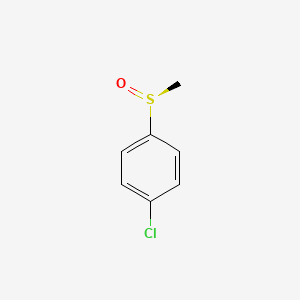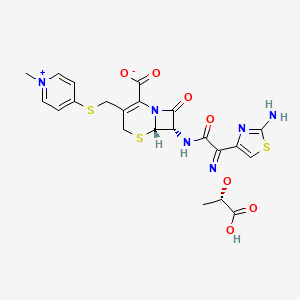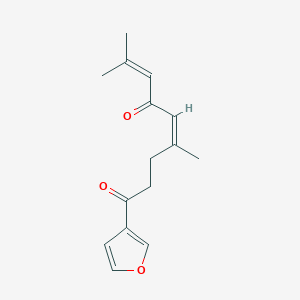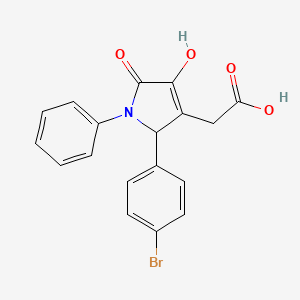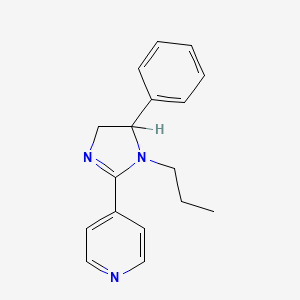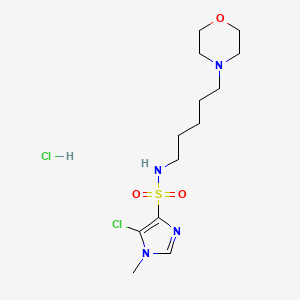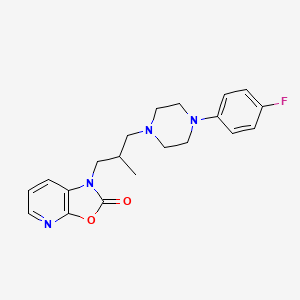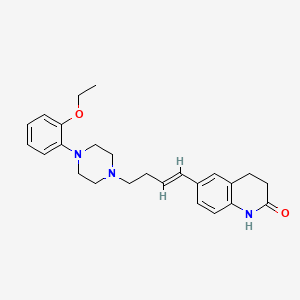
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of ethoxyphenyl, piperazinyl, butenyl, and dihydrocarbostyril groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenyl with piperazine to form 4-(2-ethoxyphenyl)-1-piperazine. This intermediate is then reacted with 1-butenyl bromide under basic conditions to yield 4-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-butenyl bromide. Finally, this compound undergoes a cyclization reaction with 3,4-dihydrocarbostyril in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohol derivatives.
Scientific Research Applications
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Ethoxyphenyl)dihydroazolopyrimidines
- 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one
- 1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine
Uniqueness
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80834-59-9 |
|---|---|
Molecular Formula |
C25H31N3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[(E)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]but-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H31N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-5,7-10,12,19H,2,6,11,13-18H2,1H3,(H,26,29)/b7-5+ |
InChI Key |
PPOSVGXTYKCAPK-FNORWQNLSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC/C=C/C3=CC4=C(C=C3)NC(=O)CC4 |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCC=CC3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


